molecular formula C11H13NO2 B2727913 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 42443-04-9

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2727913
CAS No.: 42443-04-9
M. Wt: 191.23
InChI Key: LVLHMCKNLKOGLT-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinolinol group attached to an ethanone group .


Physical and Chemical Properties Analysis

This compound is a solid compound that should be stored sealed in a dry environment at 28°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A practical synthetic route for related compounds like N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide was developed, demonstrating the potential for synthesizing derivatives of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone through specific cyclization processes (Wenpeng et al., 2014).

  • Chemical Reactions and Derivatives : Studies have shown that derivatives of similar compounds can undergo specific reactions with agents like o-phenylenediamine and hydrazine, leading to the formation of complex chemical structures (Khalturina et al., 2009).

  • Molecular Structure Analysis : Detailed molecular structure and vibrational spectroscopic studies were conducted on similar compounds, providing a foundation for understanding the structural properties of this compound (Murugavel et al., 2016).

Applications in Biological and Pharmacological Studies

  • Antifungal Activity : Novel metal complexes of ligands related to this compound demonstrated significant antifungal activity against various fungi, suggesting potential biological applications (Raj and Patel, 2015).

  • Antibacterial Activity : Derivatives such as 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones showed potential antibacterial activities, suggesting the relevance of this compound in developing antibacterial agents (Joshi et al., 2011).

  • Cytotoxic Activity and Fluorescence Properties : Compounds structurally related to this compound were evaluated for their cytotoxic activity against cancer cell lines and fluorescence properties, indicating potential applications in cancer research and diagnostics (Kadrić et al., 2014).

  • Antioxidant Activity : Certain chloroquinoline derivatives exhibited significant antioxidant activity, which can be relevant for compounds like this compound in therapeutic applications (Murugavel et al., 2017).

  • Antituberculosis Studies : Derivatives of quinoline, a related compound, have shown promising results in antituberculosis studies, suggesting potential therapeutic applications for similar compounds (Chitra et al., 2011).

Properties

IUPAC Name

1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLHMCKNLKOGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42443-04-9
Record name 1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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